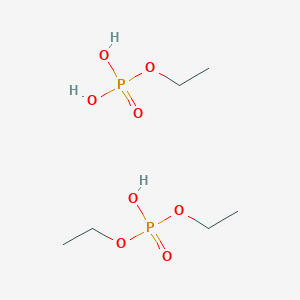

Phosphoric Acid Ethyl Ester

概要

説明

Phosphoric Acid Ethyl Ester is a type of ester formed from phosphoric acid and ethanol . It is also known as ethyl phosphate or diethyl phosphate . Phosphoric acid can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Esters of phosphoric acid are especially important in biochemistry, being present in every plant and animal cell .

Synthesis Analysis

This compound can be synthesized from phosphoric acid by replacing one hydroxyl group with an ethyl group . The synthesis process involves the reaction of phosphoric acid with alcohol . The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures .Molecular Structure Analysis

Phosphoric acid, being tribasic, can form two anionic esters: a dibasic, monoalkyl ester (MAP) and a monobasic dialkyl ester (DAP) . The molecular weight of this compound is 166.1553 g/mol .Chemical Reactions Analysis

Esters, including this compound, are neutral compounds. In typical reactions, the alkoxy group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .Physical and Chemical Properties Analysis

Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用

Role in Biological Systems : Phosphoric esters, including Phosphoric Acid Ethyl Ester, are crucial in cellular processes such as respiration, fermentation, and carbohydrate metabolism in plants and animals (Hanes & Isherwood, 1949).

Use in Adhesive Dentistry : Phosphoric Acid Esters (PAEs) are used as self-etching primers for composite-to-enamel bonding in adhesive dentistry. They have the ability to decalcify and adhere to hydroxyapatite simultaneously (Fu et al., 2005).

Phosphate Ester Hydrolysis Research : Studies on phosphoric esters, including this compound, provide insights into the enzymatic hydrolysis process, which is a crucial aspect of biochemistry (King & Delory, 1939).

Surface Immobilization and Medical Applications : Phosphoric acid esters are involved in surface immobilization to prevent nonspecific adsorption in biomedical fields. They are also studied for controlled drug release applications (Gnauck et al., 2007); (Allcock et al., 1994).

In Organic Chemistry : It serves as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, showing selectivity in the presence of other acid-sensitive groups (Li et al., 2006).

Environmental Applications : this compound is used in the extraction of uranium from aqueous phosphoric acid medium, showcasing its potential in environmental and industrial applications (Singh et al., 2009).

作用機序

Phosphoric Acid Ethyl Ester, like other esters of phosphoric acid, plays a crucial role in biochemical processes. They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .

Safety and Hazards

将来の方向性

Phosphoric Acid Ethyl Ester, like other esters of phosphoric acid, has significant potential for future research and applications. They are essential in biology and are involved in numerous processes in life . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .

特性

IUPAC Name |

diethyl hydrogen phosphate;ethyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P.C2H7O4P/c1-3-7-9(5,6)8-4-2;1-2-6-7(3,4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMYHDTXIDFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)O.CCOP(=O)(O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

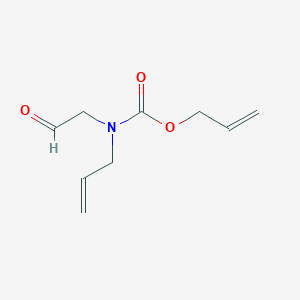

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)

![4-Bromo-4'-[di(p-tolyl)amino]stilbene](/img/structure/B8033809.png)